molecular formula C22H24ClN3O3S2 B2972555 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride CAS No. 1189731-92-7

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride

Cat. No.: B2972555
CAS No.: 1189731-92-7
M. Wt: 478.02
InChI Key: AXYQOUXJCGMLAW-UHFFFAOYSA-N
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Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride is a synthetic small molecule characterized by a thiazolo[5,4-c]pyridine core fused with a benzyl group at position 5 and a 4-(methylsulfonyl)phenyl acetamide substituent at position 2. The methylsulfonyl group (-SO₂CH₃) confers strong electron-withdrawing properties, which may enhance binding affinity to target proteins by engaging in hydrogen bonding or dipole interactions. The hydrochloride salt form improves solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2.ClH/c1-30(27,28)18-9-7-16(8-10-18)13-21(26)24-22-23-19-11-12-25(15-20(19)29-22)14-17-5-3-2-4-6-17;/h2-10H,11-15H2,1H3,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYQOUXJCGMLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolopyridine core, followed by the introduction of the benzyl group and the methylsulfonylphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the development of new therapeutic agents.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six analogs sharing the thiazolo[5,4-c]pyridine scaffold but differing in substituents.

Structural and Functional Group Variations

Compound Name Substituent at Position 2 Key Functional Group Molecular Weight (g/mol) Notable Properties Evidence ID
Target Compound 2-(4-(methylsulfonyl)phenyl)acetamide Methylsulfonyl (-SO₂CH₃) Not provided High polarity, strong electron-withdrawing effects N/A
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride 4-(tert-butyl)benzamide tert-Butyl (-C(CH₃)₃) Not provided Hydrophobic, bulky; may enhance membrane permeability
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride 2-(4-fluorophenyl)acetamide Fluorine (-F) Not provided Electronegative; improves metabolic stability and potency
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride Carboxylic acid (-COOH) Carboxylic acid Not provided Ionizable; increases solubility but may reduce bioavailability
N-[5-(5-methoxypyridin-3-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]acetamide Acetamide (-NHCOCH₃) Methoxy (-OCH₃) 304.36 Electron-donating; alters electronic environment of the core
4-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride 4-chlorobenzamide Chlorine (-Cl) 358.3 Hydrophobic and electron-withdrawing; may enhance target affinity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride 4-(ethylthio)benzamide Ethylthio (-S-CH₂CH₃) 446.0 Lipophilic; sulfur may participate in covalent binding or metabolism

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s methylsulfonyl group (-SO₂CH₃) is more polar and electron-withdrawing than analogs with tert-butyl (hydrophobic) or methoxy (electron-donating) groups . This may enhance interactions with polar residues in enzymatic active sites.

Solubility and Bioavailability :

  • The carboxylic acid derivative () exhibits high aqueous solubility due to ionization but may suffer from poor membrane permeability, whereas the target compound’s hydrochloride salt likely optimizes both solubility and absorption .

Metabolic Stability :

  • The ethylthio group (-S-CH₂CH₃) in introduces a sulfur atom prone to oxidation, which could lead to faster metabolic clearance compared to the methylsulfonyl group’s stability .

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique thiazolo-pyridine core structure that is essential for its pharmacological properties. The molecular formula is C20H24N2O3SC_{20}H_{24}N_2O_3S with a molecular weight of approximately 392.48 g/mol. Its structural complexity allows for interactions with various biological targets.

Research indicates that the compound may interact with specific biological pathways:

  • Beta-Adrenoceptor Activity : The compound has been identified as an agonist for beta-adrenoceptors, particularly beta3-adrenoceptors. Studies have demonstrated its ability to selectively activate these receptors, which are crucial in metabolic regulation and obesity treatment .
  • Inhibition of Cancer Pathways : Similar compounds have shown efficacy in inhibiting pathways involved in cancer progression, such as the Hedgehog signaling pathway. This suggests potential applications in cancer therapy .

Antitumor Activity

Recent studies have evaluated the antitumor effects of compounds related to the thiazolo-pyridine structure:

  • Cytotoxicity Against Glioblastoma : Compounds similar to this compound have demonstrated significant cytotoxic effects against glioblastoma multiforme cells. Specifically, derivatives showed reduced cell viability and induced apoptosis in cancerous cells .

Antibacterial and Antifungal Activities

Thiazole-containing compounds have been reported to exhibit antibacterial properties:

  • Inhibition of Bacterial Growth : The compound has been noted for its antibacterial activity against various bacterial strains. In vitro studies indicate effective inhibition against pathogens such as Xanthomonas oryzae with EC50 values lower than those of established antibiotics .

Data Summary

Activity Type Description Reference
AntitumorCytotoxicity against glioblastoma cells
Beta-Adrenoceptor AgonistSelective activation of beta3-adrenoceptors
AntibacterialEffective against Xanthomonas oryzae

Case Studies and Research Findings

  • Study on Antitumor Effects : A systematic evaluation of thiazolidinone derivatives revealed that modifications to the thiazole moiety significantly enhanced antitumor activity against glioblastoma cells. The study highlighted the importance of maintaining the structural integrity of the thiazolo-pyridine ring for optimal activity .
  • Beta-Adrenoceptor Selectivity : Research focusing on structure-activity relationships (SAR) indicated that variations in the side chains attached to the thiazolo-pyridine core could modulate selectivity towards beta-adrenoceptors. This finding is crucial for developing targeted therapies for metabolic disorders .
  • Antibacterial Efficacy : In vitro tests showed that derivatives exhibited potent antibacterial activity with EC50 values significantly lower than traditional antibiotics, indicating their potential as new therapeutic agents against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing this compound with high purity, and how can side reactions be minimized?

  • Methodological Answer : Optimize synthesis using fractional crystallization and reflux purification (e.g., ethanol reflux for 40–45 hours at controlled temperatures) to isolate the target compound. Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts. Employ Design of Experiments (DoE) principles to identify critical parameters (e.g., solvent polarity, temperature gradients) that influence yield and purity . For example, a Central Composite Design (CCD) can reduce experimental runs while optimizing reagent ratios and reaction times .

Q. What analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY) for backbone elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. Use FT-IR to verify functional groups (e.g., sulfonyl, acetamide) and DSC/TGA to assess thermal stability . For ambiguous peaks in NMR, employ deuterated solvent swaps or variable-temperature NMR to resolve dynamic effects .

Advanced Research Questions

Q. How can computational modeling improve the understanding of this compound’s reaction mechanisms or binding interactions?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to map reaction pathways, such as nucleophilic substitution at the thiazolo-pyridine core. Use molecular dynamics (MD) simulations to predict solubility or membrane permeability, leveraging software like Gaussian or GROMACS. Validate computational predictions with experimental kinetic studies (e.g., stopped-flow spectroscopy) . For example, ICReDD’s integrated computational-experimental workflows can narrow optimal reaction conditions by linking transition-state energies to experimental rate constants .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

  • Methodological Answer : Conduct meta-analysis of dose-response curves under standardized conditions (e.g., pH, temperature, cell lines). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results. Apply multivariate statistical tools (e.g., PCA or ANOVA) to isolate confounding variables like solvent carryover or protein aggregation . For instance, a nested experimental design can decouple assay-specific artifacts from true pharmacological effects .

Q. How can researchers optimize the compound’s solubility and stability in aqueous buffers for in vivo studies?

  • Methodological Answer : Employ co-solvent systems (e.g., PEG-400/water) or cyclodextrin-based encapsulation to enhance solubility. Use accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC monitoring to identify degradation products. Adjust buffer ionic strength or incorporate antioxidants (e.g., ascorbic acid) to mitigate hydrolysis or oxidation . Membrane-based separation technologies (e.g., ultrafiltration) can assess free vs. protein-bound fractions in simulated biological fluids .

Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in pharmacological studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression in tools like GraphPad Prism. For heteroscedastic data, apply weighted least squares or robust regression. Use Bayesian hierarchical models to account for inter-experiment variability . Sensitivity analysis (e.g., Monte Carlo simulations) can quantify uncertainty in EC50/IC50 estimates .

Data Management and Reproducibility

Q. How can researchers ensure data integrity and reproducibility in multi-institutional studies involving this compound?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with blockchain timestamping for immutable data trails. Standardize protocols using platforms like protocols.io and validate critical reagents via third-party testing (e.g., elemental analysis). Use cloud-based LIMS (Laboratory Information Management Systems) for centralized data storage and version control . For collaborative projects, adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) with metadata tagging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.